Cas no 1260770-01-1 (Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate)

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is a pyrrole-based intermediate with significant utility in organic synthesis and pharmaceutical research. The compound features both an ester and an aminoethyl functional group, enhancing its reactivity and versatility in derivatization reactions. Its pyrrole core is valuable for constructing heterocyclic frameworks, often employed in the development of bioactive molecules. The methyl ester moiety facilitates further transformations, such as hydrolysis or amidation, while the aminoethyl side chain allows for additional functionalization. This compound is particularly useful in medicinal chemistry for the synthesis of analogs with potential therapeutic applications. High purity and well-defined structure ensure consistency in research and industrial applications.
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate structure
1260770-01-1 structure
Product name:Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
CAS No:1260770-01-1
MF:C8H12N2O2
MW:168.193081855774
CID:1081746
PubChem ID:71748471

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
    • 1260770-01-1
    • DTXSID60857572
    • Methyl4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
    • SB63402
    • Inchi: InChI=1S/C8H12N2O2/c1-5(9)6-3-7(10-4-6)8(11)12-2/h3-5,10H,9H2,1-2H3
    • InChI Key: QDLIPMVPGSCKKD-UHFFFAOYSA-N
    • SMILES: CC(C1=CNC(=C1)C(=O)OC)N

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.1Ų
  • XLogP3: 0.2

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM198411-1g
methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
1260770-01-1 95%
1g
$*** 2023-03-30
Chemenu
CM198411-1g
methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
1260770-01-1 95%
1g
$701 2021-08-05

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate Related Literature

Additional information on Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate (CAS No. 1260770-01-1): A Key Intermediate in Modern Pharmaceutical Research

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate, identified by the CAS number 1260770-01-1, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a pyrrole core functionalized with an aminoethyl side chain and a methyl ester group, has garnered considerable attention due to its versatile applications in drug discovery and synthetic chemistry.

The structural attributes of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an amino group and a carboxylate moiety allows for further derivatization, enabling the construction of complex structures with potential therapeutic properties. This flexibility has positioned it as a cornerstone in the development of novel pharmaceutical agents.

In recent years, the demand for specialized building blocks in medicinal chemistry has surged, driven by the need for innovative treatments targeting complex diseases. The compound’s ability to serve as a precursor for multiple pharmacophores has made it a focal point in academic and industrial research. Its role in constructing heterocyclic scaffolds, which are prevalent in many drugs, underscores its importance in modern drug design.

One of the most compelling aspects of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is its utility in generating derivatives with enhanced biological activity. Researchers have leveraged its framework to develop molecules with antimicrobial, anti-inflammatory, and anticancer properties. The pyrrole ring itself is a well-documented pharmacophore, contributing to the compound’s potential as a therapeutic scaffold.

The synthesis of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic transformations, often starting from readily available pyrrole derivatives. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. These advancements reflect the ongoing commitment to refining synthetic routes in pharmaceutical chemistry.

The compound’s significance extends beyond its role as a mere intermediate. It has been incorporated into various drug candidates that are currently undergoing preclinical evaluation. The structural diversity achievable through modifications of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate has allowed researchers to explore novel chemical space, leading to promising candidates for future therapeutics.

In the context of computational chemistry, Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate has been used as a reference molecule to study molecular interactions and binding affinities. Its well-defined structure facilitates detailed computational analysis, providing insights into how different substituents influence biological activity. This approach has accelerated the discovery process by allowing virtual screening of potential drug candidates.

The growing interest in green chemistry principles has also influenced the synthesis of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate. Researchers are increasingly adopting sustainable methodologies to minimize waste and reduce environmental impact. These efforts align with broader industry trends aimed at making pharmaceutical production more environmentally responsible.

Future research directions for Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate may include exploring its potential in gene therapy and nucleic acid delivery systems. The pyrrole core’s ability to interact with biological macromolecules offers exciting possibilities for developing novel therapeutic modalities. As our understanding of molecular interactions deepens, so too does the potential for this compound to contribute to groundbreaking medical advancements.

In summary, Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate (CAS No. 1260770-01-1) stands as a pivotal compound in pharmaceutical chemistry. Its structural versatility and functional groups make it an indispensable tool for drug discovery and development. As research continues to evolve, this compound will undoubtedly play a crucial role in shaping the future of medicine.

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